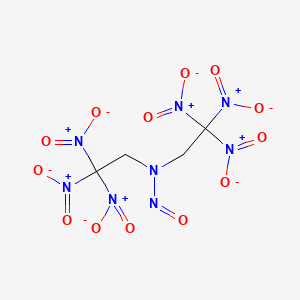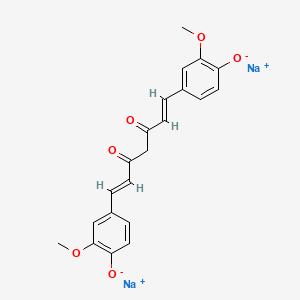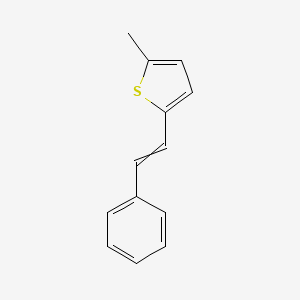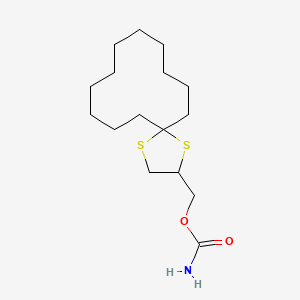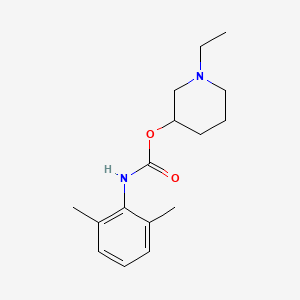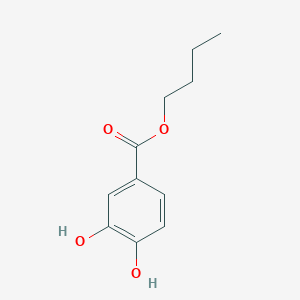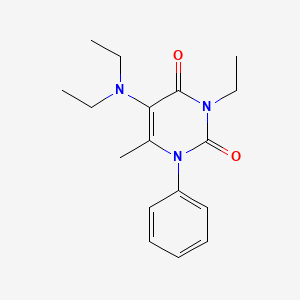
Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl-uracil, the synthetic route may involve the following steps:
Nitration: Introduction of nitro groups to the uracil ring.
Reduction: Conversion of nitro groups to amino groups.
Alkylation: Introduction of ethyl and methyl groups to specific positions on the uracil ring.
Amination: Introduction of the diethylamino group.
Industrial Production Methods
Industrial production of uracil derivatives often involves large-scale chemical synthesis using similar steps as mentioned above but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Conversion to corresponding reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and iron (Fe²⁺) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted uracil derivatives.
Applications De Recherche Scientifique
Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of antiviral and anticancer agents.
Biology: It may be used in studies related to nucleic acid metabolism and enzyme interactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- involves its interaction with molecular targets such as enzymes and nucleic acids. It may inhibit specific enzymes involved in nucleic acid synthesis, thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A well-known anticancer agent.
6-Methyluracil: Used in various biochemical studies.
2-Thiouracil: Known for its antiviral properties.
Uniqueness
Uracil, 5-(diethylamino)-3-ethyl-6-methyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino group, in particular, may enhance its interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
32150-52-0 |
|---|---|
Formule moléculaire |
C17H23N3O2 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
5-(diethylamino)-3-ethyl-6-methyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H23N3O2/c1-5-18(6-2)15-13(4)20(14-11-9-8-10-12-14)17(22)19(7-3)16(15)21/h8-12H,5-7H2,1-4H3 |
Clé InChI |
NLGFLXKEBMNEDE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)C)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-](/img/structure/B14679293.png)

